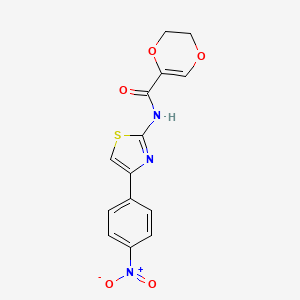

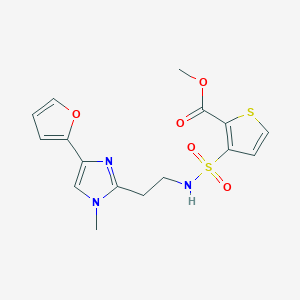

![molecular formula C16H17F2N3O2 B2771654 Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438217-88-0](/img/structure/B2771654.png)

Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the regio-controlled Sonogashira-type coupling of certain compounds with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[1,5-a]pyrimidines

This compound is a product of the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The synthesis of this compound is of interest due to the selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Anxiolytics and Sedatives

Anxiolytics and sedatives such as zaleplon, indiplon, and ocinaplon are drugs containing the pyrazolo[1,5-a]pyrimidine ring . This suggests potential applications of this compound in the development of new anxiolytic and sedative drugs.

Metabolic Stability and Lipophilicity

Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This compound, with its difluoromethyl group, could therefore have enhanced properties in these areas.

Antiviral Activity

As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound, N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]-thiophen-2-yl)-7-difluoromethyl-5-phenylpyrazolo[1,5-a]-pyrimidine-3-carboxamide, was identified . This suggests that this compound could have potential applications in antiviral research.

Regioselective Synthesis

The compound is used in the regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . This process is of interest due to the selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities . For instance, some derivatives have been identified as inhibitors of PI3K δ , a protein involved in cellular functions such as cell growth and proliferation .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines often exert their effects by interacting with their targets and modulating their activity .

Biochemical Pathways

Given that some pyrazolo[1,5-a]pyrimidines are known to inhibit pi3k δ , it’s plausible that this compound could impact pathways involving this protein, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule could potentially enhance its metabolic stability and lipophilicity , which could influence its bioavailability.

Result of Action

Based on the known activities of related pyrazolo[1,5-a]pyrimidines , it’s possible that this compound could have effects such as modulation of cell growth and proliferation.

Propiedades

IUPAC Name |

ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O2/c1-2-23-16(22)11-9-19-21-13(14(17)18)8-12(20-15(11)21)10-6-4-3-5-7-10/h3-7,9,12-14,20H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUMEWYPZWQXIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

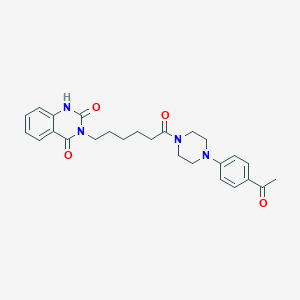

![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

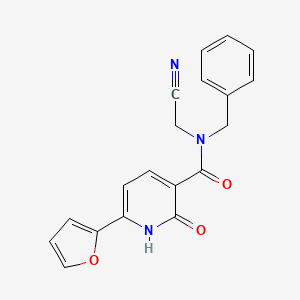

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)

![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)

![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)

![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)

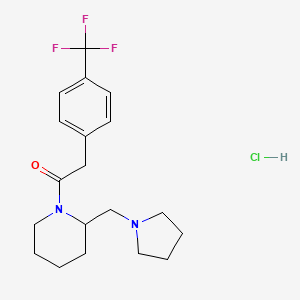

![4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile](/img/structure/B2771593.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine](/img/structure/B2771594.png)